Menaquinone 6
Overview
Description
Menaquinone-6 Description
Menaquinone-6 (MK-6) is a member of the menaquinone family, which are compounds characterized by a methylnaphthoquinone ring and an isoprene side chain. MK-6 has been identified in strict anaerobic sulfate-reducing bacteria such as Desulfovibrio vulgaris and Desulfovibrio gigas, suggesting its role as an oxidation-reduction component in the electron transport pathway of these organisms .
Synthesis Analysis
The synthesis of MK-6 and other menaquinones involves complex chemical reactions. Traditional methods have used Friedel-Crafts alkylation, but this often results in low yields and a mixture of isomers. Alternative synthetic strategies include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its advantages and disadvantages, with some focusing on high yields, regioselectivity, and stereochemistry . A practical and efficient method for the synthesis of MK-6 has been reported, which utilizes a "1 + 5 convergent synthetic approach" and has been extended to synthesize MK-9 .
Molecular Structure Analysis
The molecular structure of MK-6 is characterized by a naphthoquinone ring and six isoprene units. The stereochemistry of a key intermediate in menaquinone biosynthesis has been determined to be (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is critical for understanding the complete biosynthetic pathway .
Chemical Reactions Analysis
In the biosynthesis of menaquinones like MK-6, several enzymatic reactions are involved. For instance, the menD gene in Escherichia coli encodes for a bifunctional protein that catalyzes the decarboxylation of alpha-ketoglutarate and the addition of the resulting anion to isochorismate . Another enzyme, isochorismate synthase, converts chorismate to isochorismate, a committed step in menaquinone biosynthesis . The formation of o-succinylbenzoate (OSB) is also a key step, which does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex .
Physical and Chemical Properties Analysis
Menaquinones are highly hydrophobic due to their long isoprene side chains, which makes studying their biological activity in aqueous solutions challenging. The physical properties of MK-6, like other menaquinones, are influenced by the length and saturation of the isoprene side chain, affecting their solubility and interaction with biological membranes . The chemical properties of MK-6, such as redox potential, are essential for its function in electron transport chains in bacteria .
Case Studies
The role of MK-6 in the electron transport pathway of anaerobic bacteria has been studied, highlighting its importance in energy metabolism . Additionally, the biosynthesis of menaquinones has been investigated in various microorganisms, revealing alternative pathways and suggesting potential targets for chemotherapeutics, as humans and some beneficial bacteria lack these pathways . The synthesis of MK-6 has also been optimized for better yields and efficiency, which is valuable for its potential application in industrial and pharmaceutical contexts .
Scientific Research Applications
1. Menaquinone in Antimicrobial Research
Menaquinone, particularly menaquinone 6 (MK-6), is being explored for its potential in antimicrobial applications. Research has identified menaquinone biosynthesis pathways as viable targets for developing new antimicrobial agents, especially against gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Compounds inhibiting menaquinone biosynthesis show promise as selective antibacterial agents, providing a potential avenue for addressing drug resistance in harmful bacteria (Choi, Frandsen, & Narayanasamy, 2017); (Kurosu, Narayanasamy, Biswas, Dhiman, & Crick, 2007).
2. Menaquinone in Electron Transport and Energy Generation
Menaquinone, including MK-6, plays a critical role as an electron carrier in the respiratory chain of many bacteria. It's essential for ATP generation in Gram-positive, and anaerobically respiring Gram-negative bacteria. Inhibition of menaquinone production in target organisms can lead to bactericidal action irrespective of the organisms' growth phase, making it a focus for new antibiotic mechanisms (Boersch, Rudrawar, Grant, & Zunk, 2018).
3. Menaquinone in Biotechnological Production
Menaquinone, particularly menaquinone-7, a related form, has been studied for its production and recovery through biotechnological processes. Research includes exploring solid and liquid state fermentations, and the application of menaquinone in the food and pharmaceutical industries, highlighting its economic and industrial value (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015); (Mahdinia, Demirci, & Berenjian, 2017).
4. Menaquinone in Evolutionary Biology
The study of menaquinone biosynthesis pathways offers insights into early prokaryote evolution. Different organisms utilize distinct biosynthetic pathways for menaquinone, and understanding these pathways provides a window into the evolutionary history and adaptive strategies of various microbial species (Zhi, Yao, Tang, Huang, Li, & Li, 2014).
5. Menaquinone and Bone Health
While not directly related to MK-6, menaquinone-4 (MK-4), a member of the vitamin K2 family, has been researched for its effects on bone metabolism and osteogenesis. It's significant in the study of bone health, particularly in the context of preventing osteoporosis and promoting bone formation (Koitaya et al., 2014); (Mandatori et al., 2018).
Future Directions
The increased global demand for MK-6 has inspired interest in novel production strategies . With the advancements in synthetic biology, microbial synthesis of food is considered to be an efficient alternate approach that could permit quick food biosynthesis in an eco-friendly method . Further studies are necessary to clarify the roles of MK-6 on the immune system .
properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
Record name | Menaquinone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menaquinone 6 | |
CAS RN |
84-81-1 | |
Record name | Menaquinone 6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menaquinone 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone 6 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Menaquinone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENAQUINONE 6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.